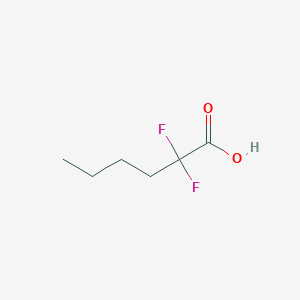

2,2-difluorohexanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXVNCYLUCOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443933 | |

| Record name | 2,2-difluorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175286-61-0 | |

| Record name | 2,2-difluorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,2-difluorohexanoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can significantly alter the compound's physical, chemical, and biological properties. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.14 g/mol | --INVALID-LINK-- |

| CAS Number | 175286-61-0 | --INVALID-LINK-- |

| Appearance | Colorless liquid or low-melting solid | Predicted |

| Melting Point | < 25 °C | Predicted |

| Boiling Point | 180-190 °C (at 760 mmHg) | Predicted |

| pKa | ~2.3 | --INVALID-LINK-- |

| Solubility in Water | Moderately soluble | Predicted |

Chemical Properties

Reactivity

This compound exhibits reactivity typical of a carboxylic acid, with the C-F bonds being generally stable.

-

Acidity : The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, hexanoic acid (pKa ≈ 4.88). The predicted pKa of approximately 2.3 indicates that it is a moderately strong acid.

-

Reactions with Bases : It readily reacts with bases to form the corresponding carboxylate salts.

-

Esterification : this compound can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst).

-

Reduction : The carboxylic acid group can be reduced to the corresponding alcohol, 2,2-difluorohexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation : While generally stable, α,α-difluorocarboxylic acids can undergo decarboxylation under certain conditions, particularly at elevated temperatures.

Stability

This compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong bases and oxidizing agents. Thermal decomposition at high temperatures may lead to the release of hydrogen fluoride.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of α,α-difluoro carboxylic acids is the Reformatsky reaction using ethyl bromodifluoroacetate, followed by hydrolysis.

Reaction Scheme:

Materials:

-

Valeraldehyde (pentanal)

-

Ethyl bromodifluoroacetate

-

Zinc dust (activated)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium hydroxide (NaOH)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reformatsky Reaction: To the activated zinc in the flask, add anhydrous THF. A mixture of valeraldehyde and ethyl bromodifluoroacetate in THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.

-

Reaction Work-up: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched by the slow addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude β-hydroxy ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature until the hydrolysis is complete.

-

Purification: The reaction mixture is acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation.

Purification Protocol

Vacuum Distillation:

Crude this compound can be purified by fractional distillation under reduced pressure. The exact boiling point at a given pressure will need to be determined empirically.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).

-

Methylene Protons (-CH₂-): The spectrum will show multiplets for the three methylene groups of the butyl chain. The methylene group adjacent to the CF₂ group (at C3) will be a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene group.

-

Methyl Protons (-CH₃): A triplet is expected in the upfield region (δ ~0.9 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.

-

Difluorinated Carbon (-CF₂-): A triplet is expected in the range of δ 110-120 ppm due to one-bond C-F coupling.

-

Alkyl Carbons (-CH₂-, -CH₃): Signals for the butyl chain carbons will appear in the upfield region.

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for gem-difluoro compounds and will likely show coupling to the protons on the adjacent methylene group, resulting in a triplet.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H bond.[1][2][3]

-

C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[1][2][3] The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to non-fluorinated carboxylic acids.

-

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 152 may be observed. Common fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the alkyl chain.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with methodologies for its synthesis and characterization. While some experimental data remains to be reported in the literature, the information provided herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Synthesis of α,α-Difluoroalkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-difluoromethylene group (CF₂) adjacent to a carboxylic acid moiety offers a powerful strategy in medicinal chemistry and materials science. This structural motif can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and acidity (pKa), making α,α-difluoroalkanoic acids valuable building blocks for novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core synthetic pathways to access these important compounds, complete with experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

Several distinct strategies have been developed for the synthesis of α,α-difluoroalkanoic acids, each with its own advantages and limitations. The primary approaches can be categorized based on their starting materials and the method of difluorination.

Fluorinative Desulfurization of Dithiane Derivatives

A robust method for introducing the difluoromethylene group involves the fluorinative desulfurization of 2-carboxy-1,3-dithiane derivatives. This pathway begins with the formation of a 2-alkyl-2-ethoxycarbonyl-1,3-dithiane, which is then subjected to oxidative fluorination, followed by hydrolysis of the resulting ethyl α,α-difluoroalkanoate.

Experimental Protocol: Synthesis of 2-Alkyl-2-ethoxycarbonyl-1,3-dithianes

-

To a solution of 1,3-dithiane (1.0 eq) in dry THF at 0°C under an inert atmosphere, add a solution of sodium hexamethyldisilazide (1.0 M in THF, 1.1 eq).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution to 0°C and add n-butyllithium (2.5 M in hexanes, 1.1 eq).

-

After warming to room temperature and stirring for 30 minutes, add the desired alkyl bromide (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to 0°C and add ethyl chloroformate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-alkyl-2-ethoxycarbonyl-1,3-dithiane.[1]

Experimental Protocol: Fluorination with BrF₃ and Hydrolysis

-

Caution: Bromine trifluoride (BrF₃) is a highly reactive and corrosive reagent. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a solution of the 2-alkyl-2-ethoxycarbonyl-1,3-dithiane (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at 0°C, add a solution of BrF₃ (3.0 eq) dropwise.

-

The reaction is typically rapid, often completing within 1-2 minutes.[2][3] Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl α,α-difluoroalkanoate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and 5% aqueous sodium hydroxide.

-

Heat the mixture at reflux for 2-4 hours.

-

After cooling, acidify the solution with concentrated HCl to pH ~2.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the α,α-difluoroalkanoic acid.[2]

Electrophilic Difluorination of β-Keto Esters

β-Keto esters serve as excellent precursors for α,α-difluoroalkanoic acids. The acidic α-proton can be sequentially replaced by fluorine atoms using an electrophilic fluorinating agent like Selectfluor®. The resulting α,α-difluoro-β-keto ester can then be cleaved to yield the desired acid.

Experimental Protocol: Difluorination of β-Keto Esters with Selectfluor®

-

In a reaction vessel, dissolve the β-keto ester (1.0 eq) in acetonitrile or an aqueous medium.

-

Add Selectfluor® (2.2 - 3.0 eq). For difluorination, the presence of a base such as tetrabutylammonium hydroxide (TBAH) can facilitate the second fluorination step.

-

The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 10 minutes).

-

Monitor the reaction progress by TLC or ¹⁹F NMR.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude α,α-difluoro-β-keto ester can be purified by column chromatography or used directly in the next step.

-

Cleavage of the keto group can be achieved under various conditions (e.g., basic hydrolysis followed by decarboxylation) to afford the final α,α-difluoroalkanoic acid.

Reformatsky Reaction of Ethyl Bromodifluoroacetate

The Reformatsky reaction provides a route to β-hydroxy-α,α-difluoroesters, which can be further processed to the corresponding acids. This reaction involves the formation of an organozinc reagent from ethyl bromodifluoroacetate, which then adds to a carbonyl compound. Asymmetric variants of this reaction are particularly powerful for producing chiral building blocks.

Experimental Protocol: General Reformatsky Reaction

-

Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine in toluene under reflux for 5 minutes. Cool to room temperature.

-

To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 eq).

-

Add a solution of the aldehyde or ketone (1.0 eq) in toluene.

-

Heat the resulting mixture at 90°C for 30-60 minutes, monitoring by TLC.

-

Cool the reaction to 0°C and quench with water or a saturated aqueous solution of NH₄Cl.

-

Filter the suspension and extract the filtrate with an etheral solvent (e.g., MTBE or diethyl ether).

-

Wash the combined organic phases with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude β-hydroxy-α,α-difluoroester by silica gel chromatography.[4]

-

The resulting β-hydroxy ester can be hydrolyzed to the corresponding acid using standard basic hydrolysis conditions as described previously.

Asymmetric Variation: For asymmetric synthesis, N-tert-butylsulfinimines can be used as the electrophile. The addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate proceeds with high diastereoselectivity (80:20 to 95:5 dr). The diastereomers can be separated chromatographically, and subsequent cleavage of the sulfinyl group and hydrolysis of the ester yields enantiomerically pure α,α-difluoro-β-amino acids, which are valuable precursors.[5]

Silver-Catalyzed Decarboxylative Fluorination

A modern approach involves the silver-catalyzed decarboxylative fluorination of malonic acid derivatives or aliphatic carboxylic acids. This method offers a direct route to the fluorinated products under relatively mild conditions.

Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination

-

To a solution of the aliphatic carboxylic acid (1.0 eq) in an aqueous solvent system (e.g., acetone/water or acetonitrile/water), add AgNO₃ (0.1-0.2 eq).

-

Add an electrophilic fluorine source, typically Selectfluor® (2.0-3.0 eq).

-

Stir the reaction at room temperature to 60°C for several hours until the starting material is consumed.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Note: This method typically produces alkyl fluorides. To adapt this for α,α-difluoroalkanoic acids, one would start with a malonic acid derivative, where decarboxylation and difluorination occur at the same carbon center.

Quantitative Data Summary

The choice of synthetic route often depends on the desired substrate scope, tolerance of functional groups, and achievable yields. The following table summarizes typical yields for the described methods.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Notes |

| Dithiane Route | 2-Alkyl-2-ethoxycarbonyl-1,3-dithiane | BrF₃, NaOH | 65-75 (fluorination step) | Mild conditions, rapid reaction.[2][3] |

| β-Keto Ester Route | β-Keto Ester | Selectfluor®, Base | Good to Excellent | Can be performed in aqueous media; microwave accelerates the reaction. |

| Reformatsky Reaction | Aldehyde/Ketone | Ethyl bromodifluoroacetate, Zn | 80-95 | Broad substrate scope.[5] |

| Ag-Catalyzed Route | Carboxylic Acid | AgNO₃, Selectfluor® | 50-80 | Mild conditions, good functional group tolerance.[6][7] |

Conclusion

The synthesis of α,α-difluoroalkanoic acids can be achieved through several effective pathways. The dithiane route offers a versatile, albeit multi-step, approach with good yields. The electrophilic fluorination of β-keto esters is a direct and efficient method, particularly when accelerated by microwave irradiation. The Reformatsky reaction is a classic and reliable method for constructing the carbon skeleton and installing the difluoroacetate moiety simultaneously, with excellent asymmetric variations available. Finally, the more recent silver-catalyzed decarboxylative fluorination presents a promising, milder alternative with good functional group compatibility. The selection of the optimal synthetic strategy will depend on the specific target molecule, available starting materials, and the scale of the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 6. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

A Technical Guide to 2,2-Difluorohexanoic Acid for Researchers and Drug Development Professionals

Introduction

2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of increasing interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group at the α-position of the carboxylic acid significantly alters its physicochemical properties compared to its non-fluorinated counterpart, hexanoic acid. These modifications, including increased acidity and altered lipophilicity, make it a valuable building block in the design of novel pharmaceuticals and functional materials. The electronic properties and relatively small size of fluorine make it a versatile bioisostere, and its incorporation can influence potency, metabolism, and membrane permeability of drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on information relevant to researchers and professionals in drug development.

Molecular Structure and Identification

This compound is a six-carbon carboxylic acid with two fluorine atoms attached to the carbon atom adjacent to the carboxyl group.

| Identifier | Value | Source |

| CAS Number | 175286-61-0 | |

| Molecular Formula | C₆H₁₀F₂O₂ | |

| IUPAC Name | This compound | |

| SMILES | CCCCC(C(=O)O)(F)F | |

| InChI | InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) |

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following table includes computed data from reputable chemical databases, which can serve as a useful estimation for experimental design. For comparison, experimental data for a related short-chain acid, difluoroacetic acid, is also provided where available.

| Property | This compound (Computed) | Difluoroacetic Acid (Experimental) | Source |

| Molecular Weight | 152.14 g/mol | 96.03 g/mol | |

| XLogP3 | 2.3 | 0.6 | |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | |

| pKa | Not available | 1.35 | |

| Boiling Point | Not available | 132-134 °C | |

| Melting Point | Not available | < 25 °C |

Note: The pKa of α,α-difluoro carboxylic acids is expected to be significantly lower (i.e., more acidic) than their non-fluorinated analogs due to the strong electron-withdrawing effect of the fluorine atoms.

Synthesis

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on the synthesis of similar α,α-difluoro carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.

Step 1 & 2: Synthesis of 2-Pentyl-1,3-dithiane-2-carboxylic acid

-

To a solution of 2-pentyl-1,3-dithiane in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified time to ensure complete deprotonation.

-

The resulting anion is then quenched by pouring the solution over crushed dry ice (solid CO₂).

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

An acidic workup is performed to yield the crude 2-pentyl-1,3-dithiane-2-carboxylic acid, which can be purified by chromatography.

Step 3 & 4: Oxidative Fluorination and Hydrolysis

-

The 2-pentyl-1,3-dithiane-2-carboxylic acid derivative is dissolved in a suitable solvent and treated with a fluorinating agent such as bromine trifluoride (BrF₃) at a low temperature. This reaction can be highly exothermic and requires careful control of the reaction conditions.

-

The reaction yields the ethyl 2,2-difluorohexanoate intermediate.

-

The ester is then hydrolyzed using either acidic or basic conditions to afford the final product, this compound.

-

Purification of the final product can be achieved by distillation or chromatography.

Spectroscopic Data (Predicted and Analog-Based)

No experimentally obtained spectra for this compound are currently available in public databases. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated.

¹H NMR:

-

The spectrum will show signals corresponding to the butyl chain (C3 to C6).

-

The protons on C3 will likely appear as a triplet of triplets due to coupling with the fluorine atoms on C2 and the protons on C4.

-

The signals for the protons on C4 and C5 will be multiplets.

-

The terminal methyl group (C6) will appear as a triplet.

-

A broad singlet for the carboxylic acid proton will also be present, which can be exchanged with D₂O.

¹³C NMR:

-

The spectrum will show six distinct carbon signals.

-

The carbonyl carbon (C1) will appear as a triplet due to coupling with the two fluorine atoms.

-

The C2 carbon will also appear as a triplet with a large C-F coupling constant.

-

The remaining four carbons of the butyl chain will show characteristic shifts.

¹⁹F NMR:

-

A single signal, likely a triplet due to coupling with the C3 protons, is expected.

-

The chemical shift would be in the typical range for a CF₂ group adjacent to a carbonyl. For example, the ¹⁹F NMR signal for ethyl 2,2-difluoro-6-phenylhexanoate appears at -105.83 ppm (triplet, J=16.8 Hz).

Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motif is of significant interest in drug design. The introduction of a gem-difluoro group can have several beneficial effects:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation.

-

Acidity Modulation: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and binding to biological targets.

-

Conformational Control: The presence of fluorine atoms can influence the local conformation of the molecule, which can be crucial for optimal binding to a target protein.

-

Bioisosterism: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, offering a way to fine-tune the properties of a lead compound.

The following diagram illustrates the logical relationship of how the properties of the difluoro group can impact drug development.

Caption: Impact of the gem-difluoro group on drug properties.

Safety Information

Based on GHS classifications from supplier data, this compound is considered to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit underexplored, building block for chemical synthesis, particularly in the realm of drug discovery. Its unique physicochemical properties, imparted by the α,α-difluoro substitution, offer researchers and drug development professionals a tool for modulating the characteristics of bioactive molecules. While a comprehensive experimental dataset for this specific compound is yet to be established, this guide provides a solid foundation of its known attributes and a framework for its synthesis and potential applications based on data from closely related analogs. Further research into the experimental properties and biological activities of this compound is warranted to fully unlock its potential.

Spectroscopic Profile of 2,2-difluorohexanoic Acid: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-difluorohexanoic acid, a fluorinated carboxylic acid of interest to researchers and professionals in the fields of chemical synthesis and drug development. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted and estimated data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Solubility and Stability of 2,2-Difluorohexanoic Acid in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,2-difluorohexanoic acid in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this guide focuses on providing robust experimental protocols for determining these properties, alongside qualitative predictions based on the behavior of structurally similar molecules.

Introduction

This compound is a fluorinated carboxylic acid of interest in various research and development areas, including pharmaceuticals and materials science. Understanding its solubility and stability in common laboratory solvents is crucial for its effective handling, formulation, and application. This guide outlines the expected solubility and stability characteristics and provides detailed methodologies for their experimental determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderate to High | The carboxylic acid group can form hydrogen bonds with water. The fluorine atoms increase hydrophobicity, but the relatively short carbon chain may allow for some water solubility. |

| Methanol | Polar Protic | High | Expected to be highly soluble due to hydrogen bonding between the carboxylic acid and the hydroxyl group of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, expected to be highly soluble. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and should readily dissolve the carboxylic acid. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving carboxylic acids. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is less polar than DMSO and DMF, but should still offer moderate solubility. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | The ester group can interact with the carboxylic acid, but the overall polarity is lower than alcohols and aprotic polar solvents. |

| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is not expected to be a good solvent for a polar carboxylic acid. |

Stability Profile and Considerations

The stability of fluorinated compounds can be influenced by the solvent, temperature, and presence of other reagents. A study on the stability of various per- and polyfluoroalkyl substances (PFAS) in common laboratory solvents provides valuable insights that can be extrapolated to this compound[1][2].

Key Stability Considerations:

-

Polar Aprotic Solvents: Some per- and polyfluoroalkyl ether acids (PFEAs) have shown degradation in polar aprotic solvents such as acetonitrile, acetone, and DMSO[1][2]. This degradation can involve decarboxylation. Therefore, it is recommended to use freshly prepared solutions of this compound in these solvents and to store them at low temperatures for short periods.

-

Aqueous Solutions: In deionized water, many PFAS have been found to be stable for extended periods[1][2]. The stability of this compound in aqueous solutions is expected to be good, particularly under neutral pH conditions.

-

Protic Solvents: Solvents like methanol and isopropanol have been shown to be suitable for storing PFAS solutions with good stability[1][2].

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm syringe filter) to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculate the solubility in units such as g/L or mol/L.

Stability Assessment

The stability of this compound in different solvents can be assessed by monitoring its concentration over time under specific storage conditions.

Materials:

-

Stock solution of this compound in the solvent of interest

-

Vials with screw caps

-

Storage chambers at controlled temperatures (e.g., refrigerator, incubator)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Aliquot the solution into multiple vials.

-

Store the vials under different temperature conditions (e.g., 4°C, room temperature, 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

-

If degradation is observed, further analysis by techniques such as LC-MS/MS can be performed to identify potential degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound in common laboratory solvents is currently limited, this guide provides a framework for researchers to experimentally determine these critical parameters. Based on the properties of similar fluorinated carboxylic acids, it is predicted to have good solubility in polar solvents and may exhibit some instability in polar aprotic solvents over time. The provided experimental protocols offer a starting point for generating reliable data to support the use of this compound in various scientific applications. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.

References

The Ascendant Role of Gem-Difluoro Carboxylic Acids in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among the diverse array of fluorinated motifs, the gem-difunctional scaffold, particularly gem-difluoro carboxylic acids, has garnered significant attention. The replacement of a methylene group with a difluoromethylene unit imparts profound changes to the physicochemical and biological properties of a molecule, including acidity, lipophilicity, metabolic stability, and conformational preference. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning research applications of gem-difluoro carboxylic acids, offering a vital resource for scientists seeking to leverage this unique structural motif.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group adjacent to a carboxylic acid moiety significantly alters its electronic and steric environment. This modification provides a powerful tool for fine-tuning molecular properties in drug discovery and materials science.

The primary influence of the CF2 group is its strong electron-withdrawing inductive effect, which has a pronounced impact on the acidity of the carboxylic acid.[1][2] This increased acidity can be crucial for modulating the pharmacokinetic profile of a drug candidate. Furthermore, the impact of gem-difluorination on lipophilicity (LogP) and aqueous solubility is more complex, often depending on the overall molecular structure, including ring size and the presence of other functional groups.[2] Studies on functionalized gem-difluorinated cycloalkanes have shown that while the effect on acidity is predictable, lipophilicity and solubility trends are less straightforward.[2] In terms of metabolic stability, gem-difluorination can either have no effect or lead to a slight improvement.[2]

| Compound Class | Position of CF2 | Change in pKa (ΔpKa) vs. non-fluorinated analog | Reference |

| Cycloalkane Carboxylic Acids | α to COOH | Lower (more acidic) | [2] |

| Acyclic Carboxylic Acids | α to COOH | Lower (more acidic) | [2] |

Table 1: Effect of α-Gem-Difluorination on the pKa of Carboxylic Acids.

| Compound Class | Position of CF2 | Observation on Lipophilicity (LogP) | Reference |

| Functionalized Cycloalkanes | Various | Complex trends; can increase or decrease | [2] |

| Saturated Oxygen Heterocycles | Various | Complex; significant mutual influence of polar moieties | [3] |

Table 2: Influence of Gem-Difluorination on Lipophilicity.

Synthesis of Gem-Difluoro Carboxylic Acids

The preparation of gem-difluoro carboxylic acids can be approached through several synthetic strategies. A common method involves the hydrofunctionalization of gem-difluoroalkenes.

A straightforward protocol for the synthesis of carboxylic esters containing a gem-difluoromethylene unit involves the addition of carboxylic acids to gem-difluoroalkenes.[4] This reaction can proceed under thermal conditions without the need for catalysts or additives, offering a direct route to precursors of gem-difluoro carboxylic acids.[4] The subsequent hydrolysis of the resulting ester furnishes the desired carboxylic acid.

Caption: General workflow for the synthesis of gem-difluoro carboxylic acids from gem-difluoroalkenes.

Experimental Protocol: Synthesis of a gem-Difluoromethylenated Ester

The following protocol is adapted from a reported procedure for the addition of carboxylic acids to gem-difluoroalkenes.[4]

Materials:

-

gem-Difluoroalkene (1.0 equiv)

-

Carboxylic acid (3.0 - 10.0 equiv)

-

Solvent (e.g., the carboxylic acid itself if liquid, or a high-boiling inert solvent)

-

Reaction vessel (e.g., sealed tube)

Procedure:

-

To a reaction vessel, add the gem-difluoroalkene and the carboxylic acid.

-

If a solvent is used, add it to the reaction vessel.

-

Seal the vessel and heat the mixture to 75-150 °C for 24-48 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., 19F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel to afford the gem-difluoromethylenated ester.

-

The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Applications in Medicinal Chemistry

The unique properties of the gem-difluoromethylene group make it an attractive bioisostere for various functional groups, including carbonyls, ethers, and amides.[4] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

As Bioisosteres of Carbonyl Groups

The CF2 group can mimic the steric and electronic properties of a carbonyl group. This has been explored in the design of enzyme inhibitors, where the non-hydrolyzable nature of the CF2 group can lead to more stable compounds with prolonged biological activity. For instance, gem-difluoroalkene β-lactams have been synthesized and evaluated for their antibacterial activity, serving as bioisosteres of azetidine-2,4-diones.

Modulation of Metabolic Stability

Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes. While the effect of gem-difluorination on metabolic stability can be context-dependent, it has been shown in some cases to slightly improve metabolic stability.[2] However, in a study on a macrocyclic system, a gem-difluorinated analog was found to be less metabolically stable due to conformational effects that favored a more readily metabolized amide conformation.

| Compound | In Vitro System | Half-life (t1/2, min) | Reference |

| Gemcitabine | Human Plasma | 42 - 94 | [5] |

| 5'-l-valylgemcitabine (prodrug) | Mouse Plasma | < 1 | [5] |

Table 3: Metabolic Half-life of Gemcitabine, a Drug Containing a gem-Difluoro Moiety. (Note: Gemcitabine is a nucleoside analog, not a carboxylic acid, but provides relevant data on the metabolic stability of a gem-difluoro compound).

Potential Modulation of Signaling Pathways

While direct experimental evidence for the modulation of specific signaling pathways by gem-difluoro carboxylic acids is limited in the current literature, their structural similarity to endogenous fatty acids and other signaling molecules suggests potential interactions. Perfluorinated carboxylic acids (PFCAs), which are structurally related, have been shown to affect several signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[6][7]

The PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[7] Fatty acids are the natural ligands for PPARs. It is hypothesized that gem-difluoro fatty acid analogs could act as modulators of PPAR signaling, potentially offering therapeutic benefits in metabolic diseases.

Caption: Hypothesized modulation of the PPAR signaling pathway by a gem-difluoro carboxylic acid analog.

Disclaimer: The modulation of the PPAR signaling pathway by gem-difluoro carboxylic acids is a hypothesis based on the activity of structurally related perfluorinated carboxylic acids. Direct experimental evidence for this interaction is currently lacking in the scientific literature.

Applications in Materials Science

The introduction of gem-difluoro groups into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and altered solubility. gem-Difluoro dicarboxylic acids are valuable monomers for the synthesis of high-performance polymers like polyamides and polyesters.

The synthesis of polyamides typically involves the condensation reaction of a dicarboxylic acid with a diamine.[8] The use of a gem-difluoro dicarboxylic acid, such as 2,2-difluoroadipic acid, can lead to polyamides with modified properties.

Caption: Synthesis of polyamides from gem-difluoro dicarboxylic acids.

Experimental Protocol: General Procedure for Polyamide Synthesis

The following is a general procedure for the synthesis of polyamides from a dicarboxylic acid and a diamine.

Materials:

-

gem-Difluoro dicarboxylic acid (1.0 equiv)

-

Diamine (1.0 equiv)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

-

Condensing agent (e.g., triphenyl phosphite and pyridine, or direct thermal polycondensation)

Procedure (Solution Polycondensation):

-

In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the gem-difluoro dicarboxylic acid and the diamine in the solvent.

-

Add the condensing agent (e.g., triphenyl phosphite and pyridine).

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and stir for several hours.

-

After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Applications in Agrochemicals

Fluorinated compounds play a significant role in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing fluorine atoms. gem-Difluoro carboxylic acids and their derivatives have been investigated for their herbicidal properties. The presence of the difluoromethyl group can enhance the biological activity and modify the spectrum of weeds controlled.

The development of new herbicides often involves quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of compounds with their herbicidal activity.[9][10] Such studies can guide the design of more potent and selective herbicides based on the gem-difluoro carboxylic acid scaffold.

Experimental Protocol: Evaluation of Herbicidal Activity (General)

Materials:

-

Test compounds (gem-difluoro carboxylic acid derivatives)

-

Seeds of target weed species and crop species

-

Potting soil

-

Greenhouse facilities

Procedure:

-

Pre-emergence assay: Sow seeds of the target species in pots filled with soil. Apply the test compounds at various concentrations to the soil surface. Water the pots and place them in a greenhouse under controlled conditions.

-

Post-emergence assay: Grow the target species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage). Apply the test compounds as a foliar spray at various concentrations.

-

After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and necrosis, and compare them to untreated control plants.

-

Determine the concentration of the test compound that causes 50% inhibition of growth (IC50 or GR50) for each species.

Conclusion

gem-Difluoro carboxylic acids represent a versatile and powerful class of building blocks for modern chemical research. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature and steric bulk of the gem-difluoromethylene group, provide a valuable tool for modulating the characteristics of small molecules and polymers. While their application in medicinal chemistry as bioisosteres is well-recognized, their potential in materials science and agrochemicals is an area of growing interest. Further exploration of their biological activities, including their potential interactions with key signaling pathways, will undoubtedly open new avenues for the development of innovative therapeutics, advanced materials, and effective crop protection agents. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting and promising area of fluorine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

The α-Difluorocarboxyl Functional Group: An In-depth Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, the α-difluorocarboxyl functional group stands out for its unique electronic characteristics and versatile reactivity. This guide provides a comprehensive overview of the core principles governing the reactivity of this functional group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts: Electronic Effects and Acidity

The primary influence of the two fluorine atoms at the α-position is their strong electron-withdrawing inductive effect. This has a profound impact on the adjacent carboxyl group, significantly increasing its acidity compared to its non-fluorinated counterparts. This heightened acidity is a key determinant of the functional group's behavior in both chemical reactions and biological systems.

Data Presentation: Acidity of α-Difluoroalkanoic Acids

The increased acidity of α,α-difluoro carboxylic acids is evident when comparing their pKa values to analogous non-fluorinated and monofluorinated acids.

| Carboxylic Acid | Structure | pKa |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.59 |

| Difluoroacetic Acid | F₂CHCOOH | 1.33 [1] |

| Propanoic Acid | CH₃CH₂COOH | 4.87 |

| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5-2.0 (estimated) |

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 |

Note: The pKa for 2,2-difluoropropanoic acid is an estimate based on the trend observed with acetic acid and its fluorinated derivatives, as a precise experimental value was not found in the literature reviewed.

Reactivity Profile: A Versatile Synthetic Hub

The electronic nature of the α-difluorocarboxyl group dictates its reactivity, making it a valuable precursor for a variety of chemical transformations. Key reactions include decarboxylation to generate difluoromethyl radicals or anions, and the formation of difluoroenolates for carbon-carbon bond formation.

Logical Relationship Diagram: Reactivity of the α-Difluorocarboxyl Group

Caption: Logical relationships of the α-difluorocarboxyl group's reactivity.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reactions in a research setting. Below are protocols for two key transformations involving the α-difluorocarboxyl moiety and its precursors.

Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids

This protocol describes the conversion of a carboxylic acid to its corresponding alkyl fluoride, a reaction where an α,α-difluoro carboxylic acid could be a substrate.

Materials:

-

Aliphatic carboxylic acid

-

Silver nitrate (AgNO₃)

-

Selectfluor®

-

Acetone

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the aliphatic carboxylic acid (1.0 equiv), silver nitrate (0.1 equiv), and Selectfluor® (1.2 equiv).

-

Add a 1:1 mixture of acetone and water to dissolve the reagents. The reaction is typically run at a concentration of 0.1 M with respect to the carboxylic acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.

Mechanistic Insight: The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the carboxylate to a high-valent silver species, which is generated from the reaction of AgNO₃ with Selectfluor®. The resulting carboxyl radical rapidly extrudes CO₂ to form an alkyl radical, which then abstracts a fluorine atom.[2]

Synthesis of α,α-Difluoro-β-hydroxy Ketones via Decarboxylative Aldol Reaction

This protocol details the synthesis of α,α-difluoro-β-hydroxy ketones from α,α-difluoro-β-ketoesters and aldehydes.

Materials:

-

α,α-Difluoro-β-ketoester

-

Aldehyde

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Sodium chloride (NaCl)

-

Acetonitrile (CH₃CN)

-

Water

-

Flame-dried reaction vessel

-

Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried reaction vessel under an argon atmosphere, add the α,α-difluoro-β-ketoester (1.0 equiv), Yb(OTf)₃ (1.5 equiv), NaCl (1.5 equiv), and the aldehyde (1.0 equiv).

-

Add acetonitrile as the solvent.

-

Add water (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the α,α-difluoro-β-hydroxy ketone.

Mandatory Visualizations

Experimental Workflow: Synthesis of α,α-Difluoro-β-hydroxy Ketones

Caption: Workflow for the synthesis of α,α-difluoro-β-hydroxy ketones.

Applications in Drug Development: Targeting Signaling Pathways

The unique properties of the α-difluorocarboxyl group make it an attractive moiety in the design of bioactive molecules. Its ability to act as a bioisostere for a carboxylic acid, while altering acidity and metabolic stability, has been exploited in the development of enzyme inhibitors and receptor modulators.

Signaling Pathway: GABA-B Receptor Modulation

Molecules containing the α,α-difluoro-β-amino acid scaffold have been investigated as agonists for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.

Caption: Signaling pathway of GABA-B receptor activation by an agonist.

Data Presentation: Bond Dissociation Energies

The stability of the C-F bond and the influence of the fluorine atoms on adjacent bonds are critical to the reactivity and metabolic stability of molecules containing the α-difluorocarboxyl group. The following table provides a summary of relevant bond dissociation energies (BDEs).

| Bond | Molecule Type | Approximate BDE (kcal/mol) |

| C-H | Non-fluorinated alkane | 98-105 |

| C-H | α to COOH | ~95 |

| C-H | in -CF₂H | ~101-104 |

| C-C | Non-fluorinated alkane | 83-88 |

| C-C | α to COOH | ~80-85 |

| C-CF₂COOH | α,α-Difluoro carboxylic acid | ~80-90 (estimated) |

| C-F | Alkyl fluoride | 108-116 |

| C-F | in -CF₂- | ~115-125 |

Conclusion

The α-difluorocarboxyl functional group offers a unique combination of electronic properties and synthetic versatility that makes it a valuable tool in modern organic chemistry and drug discovery. Its strong acidifying effect and its utility as a precursor for difluoromethyl radicals and difluoroenolates provide access to a wide range of novel molecular architectures. A thorough understanding of its reactivity, supported by quantitative data and detailed experimental protocols, is essential for harnessing its full potential in the development of new therapeutics and functional materials.

References

Technical Guide: 2,2-Difluorohexanoic Acid for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-difluorohexanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly alter the physicochemical and metabolic properties of bioactive molecules, making compounds like this compound valuable building blocks for the development of novel therapeutics. This document details its commercial availability, synthetic methodologies, and potential biological significance, including hypothetical interactions with metabolic pathways.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes key information from prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 175286-61-0 | C₆H₁₀F₂O₂ | 152.14 | Not specified | Inquire |

| Oakwood Chemical | 175286-61-0 | C₆H₁₀F₂O₂ | 152.14 | 95% | 100mg, 250mg, 1g, 5g, 25g |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a general and effective method for the preparation of α,α-difluoroalkanoic acids involves the fluorination of a corresponding β-keto ester followed by hydrolysis and decarboxylation. The following is a representative experimental protocol adapted from established methodologies for the synthesis of analogous compounds.

Experimental Protocol: Synthesis of 2,2-Difluoroalkanoic Acids

This protocol describes a common route for synthesizing α,α-difluoroalkanoic acids.

Materials:

-

Appropriate β-keto ester precursor

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Fluorination of the β-keto ester:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-keto ester in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add Selectfluor® (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α,α-difluoro-β-keto ester.

-

-

Hydrolysis and Decarboxylation:

-

Dissolve the crude α,α-difluoro-β-keto ester in a solution of sodium hydroxide in water/ethanol.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the acidic aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by distillation or chromatography to yield the pure 2,2-difluoroalkanoic acid.

-

Synthesis Workflow

Caption: General workflow for the synthesis of 2,2-difluoroalkanoic acids.

Applications in Drug Development and Medicinal Chemistry

The introduction of a gem-difluoro group at the α-position of a carboxylic acid can have profound effects on its biological properties, making this compound a molecule of interest for drug discovery.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can block metabolic oxidation at the α-position, a common site of enzymatic degradation for fatty acids and their analogs. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[1][2][3][4][5]

-

Modulation of Acidity: The highly electronegative fluorine atoms can increase the acidity of the carboxylic acid group. This alteration in pKa can influence a molecule's binding affinity to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Effects: The presence of fluorine can alter the conformational preferences of a molecule, which can lead to enhanced binding to a target protein.

Potential Biological Interactions: Fatty Acid Metabolism

While specific signaling pathways involving this compound have not been elucidated in the literature, its structural similarity to hexanoic acid suggests potential interactions with the fatty acid metabolism pathway, specifically β-oxidation. Fatty acid β-oxidation is a critical metabolic process for energy production.[6][7][8] The introduction of the gem-difluoro group at the C-2 position could potentially inhibit or modulate the enzymes involved in this pathway.

Hypothesized Interaction with β-Oxidation

Caption: Hypothesized interference of this compound with fatty acid β-oxidation.

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical)

Given the potential for α,α-difluoro carboxylic acids to act as enzyme inhibitors, the following is a generalized protocol for assessing the inhibitory activity of this compound against a relevant enzyme, such as a fatty acid hydroxylase or another enzyme involved in lipid metabolism. This protocol is adapted from methodologies used for structurally related compounds.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials:

-

Target enzyme (e.g., fatty acid 2-hydroxylase)

-

Substrate for the target enzyme

-

This compound

-

Assay buffer (specific to the enzyme)

-

Detection reagent (e.g., fluorescent or colorimetric probe to measure product formation)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing.

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the diluted inhibitor solutions to the appropriate wells. Include a control with solvent only (no inhibitor).

-

Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate for a specific time at the optimal temperature.

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) from the supplier before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty Acid Metabolism, Bone Morphogenetic Protein Receptor Type 2, and the Right Ventricle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Difluoroheptanoic acid | C7H12F2O2 | CID 14928309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 7. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2,2-Difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,2-difluorohexanoic acid. The information herein is compiled to ensure the safety of laboratory and research personnel working with this compound.

Chemical Identification and Properties

This compound is a fluorinated carboxylic acid. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C6H10F2O2[1] |

| Molecular Weight | 152.14 g/mol [1] |

| CAS Number | 175286-61-0[1][2] |

| Appearance | Light brown liquid[3] |

| Boiling Point | 132 - 134 °C @ 760 mmHg (for the related compound Difluoroacetic acid)[3] |

| Melting Point | -1 °C (for the related compound Difluoroacetic acid)[3] |

| Flash Point | 78 °C (for the related compound Difluoroacetic acid)[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Hazard Pictograms:

corrosive irritant

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention as it can cause poorly healing wounds.[4][5][6] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4][5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6] |

Fire-Fighting Measures

While not highly flammable, this compound is a combustible liquid.[3][5]

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[4] |

| Unsuitable Extinguishing Media | A solid water stream may be inefficient.[6] |

| Special Hazards | Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3] Containers may explode when heated.[3] Vapors are heavier than air and may spread along floors.[5] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][5] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[6]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth). For large spills, dike the area and collect the liquid for disposal.[3] Place the absorbed material in a suitable, closed container for disposal.

Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[3] Do not breathe mist or vapors.[3] Keep away from heat, sparks, and open flames.[5][7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area with a chemical fume hood.[3] Ensure safety showers and eyewash stations are readily available.[4] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4][8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing to prevent skin contact.[4][8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[3][4][8] |

Diagrams

Safety and Handling Workflow for this compound

A logical workflow for the safe handling of this compound.

Hypothetical Experimental Workflow: In Vitro Cytotoxicity Assay

A generalized workflow for assessing the in vitro cytotoxicity of a compound.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety review and training by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 175286-61-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. leelinework.com [leelinework.com]

Theoretical Insights into 2,2-Difluorohexanoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluorohexanoic acid, a member of the growing class of fluorinated organic compounds, presents unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The introduction of geminal fluorine atoms at the α-position of the carboxylic acid instills profound electronic effects, influencing acidity, lipophilicity, and metabolic stability. This technical guide provides an in-depth overview of the theoretical properties of this compound, derived from computational chemistry methodologies. It outlines standard protocols for Density Functional Theory (DFT) calculations to determine its structural, spectroscopic, and electronic characteristics. Furthermore, this document discusses general synthetic approaches and plausible biological interactions for short-chain difluoroalkanoic acids, offering a comprehensive resource for researchers in the field.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows for the fine-tuning of a molecule's steric and electronic properties. In the context of carboxylic acids, α,α-difluorination is a particularly compelling modification. The two electron-withdrawing fluorine atoms significantly impact the acidity of the carboxyl group and can alter the conformational preferences of the molecule, which in turn affects its binding to biological targets.

This whitepaper focuses on this compound, providing a theoretical framework for understanding its molecular properties through computational modeling. While experimental data for this specific molecule is limited in the public domain, the principles of computational chemistry allow for the robust prediction of its characteristics.

Physicochemical and Computed Properties

Publicly available databases provide some foundational computed properties for this compound. These values serve as a baseline for more advanced theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₂O₂ | PubChem[1] |

| Molecular Weight | 152.14 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Theoretical Calculation Methodologies

The following sections detail the standard computational protocols used to derive the theoretical properties of this compound. These methodologies are based on well-established practices in the field of computational chemistry for small organic molecules.

Geometry Optimization

The initial step in characterizing this compound involves determining its lowest energy conformation through geometry optimization.

Protocol:

-

The initial 3D structure of this compound is constructed using a molecular builder.

-

A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

The lowest energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.

-